molecular formula C19H19N3O B2583539 4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile CAS No. 1624994-81-5

4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile

Cat. No. B2583539
CAS RN: 1624994-81-5
M. Wt: 305.381
InChI Key: NKAKEKGJKAHUER-UHFFFAOYSA-N
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Description

The compound “4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile” is a derivative of azetidinone . Azetidinones, also known as β-lactams, are a class of compounds that have demonstrated numerous interesting biological properties . They are known to be inhibitors of cholesterol absorption, human cytomegalovirus (HCMV), protease, and thrombin . Several derivatives are antihyperglycemic, antitumor, anti-HIV, anti-inflammatory, analgesic, antimalarial, antifungal, and antiproliferative agents .


Synthesis Analysis

The synthesis of azetidinone derivatives often involves the construction of a desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired azetidinones .

Future Directions

Azetidinones are a promising class of compounds with a wide range of biological activities . Future research could focus on synthesizing new azetidinone derivatives, including “4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile”, and testing their biological activities. Additionally, more studies could be done to understand the mechanisms of action of these compounds .

properties

IUPAC Name

4-[[methyl-[(2-oxo-4-phenylazetidin-1-yl)methyl]amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-21(13-16-9-7-15(12-20)8-10-16)14-22-18(11-19(22)23)17-5-3-2-4-6-17/h2-10,18H,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAKEKGJKAHUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C#N)CN2C(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({Methyl[(2-oxo-4-phenylazetidin-1-yl)methyl]amino}methyl)benzonitrile

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